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Compound of Interest

Compound Name: Diquine

Cat. No.: B000028 Get Quote

Disclaimer: The initial request specified the topic "Protocol for using Diquine in

electrophysiology studies." However, a comprehensive search of scientific literature did not

yield significant information on a compound specifically named "Diquine" in the context of

electrophysiology. The search results strongly suggest that "Diquine" may be a typographical

error or a less common name for Quinidine, a well-established Class Ia antiarrhythmic agent

with extensive applications in electrophysiological research. Therefore, these application notes

and protocols are based on the properties and established methodologies for Quinidine.

Introduction
Quinidine is a classic antiarrhythmic drug that primarily exerts its effects by modulating the

activity of various ion channels, thereby altering the electrophysiological properties of cardiac

and neuronal cells.[1][2] As a stereoisomer of quinine, it is naturally derived from the bark of the

cinchona tree.[1] Its principal mechanism of action involves the blockade of voltage-gated

sodium and potassium channels, which leads to a prolongation of the action potential duration

and a decrease in cardiac excitability and conduction velocity.[2][3] These characteristics make

quinidine a valuable tool for studying cardiac arrhythmias and for the development of novel

antiarrhythmic therapies.

These application notes provide detailed protocols for the electrophysiological characterization

of quinidine, focusing on its effects on key cardiac ion channels. The methodologies described
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herein are intended for researchers, scientists, and drug development professionals working in

the field of electrophysiology.

Mechanism of Action
Quinidine's electrophysiological effects are multifaceted, arising from its interaction with several

types of ion channels.[4][5] Its primary mode of action is the blockade of fast inward sodium

channels (Nav) and various potassium channels (Kv).[2][3]

Sodium Channel Blockade: Quinidine binds to open and inactivated sodium channels,

slowing the influx of sodium ions during phase 0 of the cardiac action potential.[2][3][6] This

leads to a decrease in the maximum rate of depolarization (Vmax) and a slowing of

conduction velocity through cardiac tissue.[4][7][8]

Potassium Channel Blockade: Quinidine also blocks several types of potassium channels,

including the rapid delayed rectifier potassium current (IKr), the slow delayed rectifier

potassium current (IKs), and the transient outward potassium current (Ito).[9][10][11] The

blockade of these outward currents prolongs the repolarization phase (phase 3) of the action

potential, thereby increasing the action potential duration (APD) and the effective refractory

period.[10][12]

The combined effect of sodium and potassium channel blockade contributes to its

antiarrhythmic properties.

Quantitative Data
The following tables summarize the quantitative effects of quinidine on various ion channels

and cardiac action potential parameters.

Table 1: Inhibitory Potency (IC50) of Quinidine on Various Ion Channels
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Ion Channel Current IC50 (µM)
Cell
Type/Expressi
on System

Reference

hERG (Kv11.1) IKr 0.8 ± 0.1 Ltk- cells [13]

Kv1.5 IKur 5 to 7
Human atrial

myocytes
[11]

Kv1.5 IKur 3.5
HL-1 atrial

myocytes
[14]

Kv2.1 20 HL-1 cells [14]

Kv4.2 10 HL-1 cells [14]

Nav1.5 INa Not specified [15]

Cav1.2 ICaL Not specified [15]

Table 2: Electrophysiological Effects of Quinidine on Cardiac Action Potential Parameters
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Parameter Species/Tissue
Quinidine
Concentration

Effect Reference

Action Potential

Duration

(APD95)

Human atria Therapeutic

Increased by 33

± 7% at 1000 ms

cycle length

[12]

Action Potential

Duration

(APD95)

Human atria Therapeutic

Increased by 12

± 4% at 300 ms

cycle length

[12]

Maximum

Upstroke Velocity

(Vmax)

Canine Purkinje

fibers
10 µM Decreased [16]

Action Potential

Duration

(APD90)

Canine Purkinje

fibers
10 µM Prolonged [16]

Effective

Refractory

Period

Human ventricles
Intravenous

infusion
Increased [17]

QTc Interval Human
Oral (1200

mg/day)
Increased [18][19]

QRS Duration Human
Oral (1200

mg/day)
Increased [18]

Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
to Determine IC50 of Quinidine on hERG Channels
This protocol describes the use of whole-cell patch-clamp electrophysiology to determine the

half-maximal inhibitory concentration (IC50) of quinidine on the human Ether-à-go-go-Related

Gene (hERG) potassium channel, which conducts the IKr current.

1. Cell Preparation:
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Use a mammalian cell line (e.g., HEK293 or CHO cells) stably transfected with the cDNA for

the hERG channel.

Culture cells under standard conditions (e.g., 37°C, 5% CO2) in an appropriate medium.

For recording, plate cells on glass coverslips at a suitable density to allow for the selection of

single, healthy cells.

2. Solutions:

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose.

Adjust pH to 7.4 with NaOH.

Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 5 EGTA, 10 HEPES, 5 MgATP.

Adjust pH to 7.2 with KOH.

Quinidine Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of

quinidine in a suitable solvent (e.g., DMSO or water) and dilute to the final desired

concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

Place a coverslip with adherent cells in the recording chamber on the stage of an inverted

microscope.

Perfuse the chamber with the external solution.

Fabricate borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal

solution.

Approach a single cell with the patch pipette and form a high-resistance seal (>1 GΩ) with

the cell membrane.

Rupture the membrane patch to achieve the whole-cell configuration.

Use a patch-clamp amplifier and data acquisition system to control the membrane potential

and record the resulting currents.
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4. Voltage-Clamp Protocol for hERG Current:

Hold the membrane potential at -80 mV.

Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG

channels.

Repolarize the membrane to -50 mV for 3 seconds to elicit a large hERG tail current as the

channels recover from inactivation and deactivate.

Repeat this protocol at a steady frequency (e.g., every 15 seconds) to obtain a stable

baseline current.

5. Drug Application and Data Analysis:

After establishing a stable baseline hERG tail current, apply increasing concentrations of

quinidine to the external solution.

Allow sufficient time for the drug effect to reach a steady state at each concentration.

Measure the peak amplitude of the hERG tail current at each concentration.

Calculate the percentage of current inhibition at each concentration relative to the baseline

current.

Plot the percentage of inhibition against the quinidine concentration and fit the data with the

Hill equation to determine the IC50 value.[15]

Protocol 2: Current-Clamp Recording to Assess the
Effect of Quinidine on Cardiac Action Potentials
This protocol is used to evaluate the integrated effect of quinidine on the morphology of cardiac

action potentials in isolated cardiomyocytes.

1. Cell Preparation:

Isolate ventricular myocytes from an appropriate animal model (e.g., guinea pig, rabbit) using

enzymatic digestion.
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2. Solutions:

Use the same external and internal solutions as in Protocol 1.

3. Electrophysiological Recording:

Establish a whole-cell patch-clamp configuration as described in Protocol 1.

Switch the amplifier to current-clamp mode (I=0).

Record the resting membrane potential.

Elicit action potentials by injecting brief (e.g., 2-5 ms) suprathreshold depolarizing current

pulses at a steady frequency (e.g., 1 Hz).

Record stable baseline action potentials before applying quinidine.

4. Drug Application and Data Analysis:

Perfuse the cell with the desired concentration of quinidine.

Record the changes in the action potential morphology after the drug effect has stabilized.

Analyze the following parameters:

Resting Membrane Potential (RMP)

Action Potential Amplitude (APA)

Maximum Upstroke Velocity (Vmax)

Action Potential Duration at 50% and 90% repolarization (APD50 and APD90)

Visualizations
Signaling Pathway
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Caption: Mechanism of action of Quinidine on cardiac myocyte ion channels.

Experimental Workflow
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Caption: General workflow for an in vitro electrophysiology experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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